3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran

Fluorous Synthesis Solid-Phase Handling Perfluoroalkyl Building Blocks

This heterocyclic building block combines a C9 perfluoroalkyl tail with an electrophilic iodomethyl group, enabling fluorous tagging, surface coating, and amphiphile synthesis. Its crystalline solid state (mp 82–83°C) and chain-length-dependent fluorophilicity ensure reliable F-SPE purification and formulation control—advantages absent in shorter-chain liquids or fully fluorinated analogs. Ideal for R&D-scale derivatization and fluorinated materials development.

Molecular Formula C14H10F17IO
Molecular Weight 644.1 g/mol
CAS No. 131771-31-8
Cat. No. B140402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran
CAS131771-31-8
Molecular FormulaC14H10F17IO
Molecular Weight644.1 g/mol
Structural Identifiers
SMILESC1C(C(CO1)CI)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C14H10F17IO/c15-7(16,1-5-3-33-4-6(5)2-32)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h5-6H,1-4H2
InChIKeyQBAODHXWEYFWJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran (CAS 131771-31-8): A C9 Perfluoroalkyl-Functionalized Tetrahydrofuran Building Block for Fluorophilic Synthesis


3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran (CAS: 131771-31-8, MF: C₁₄H₁₀F₁₇IO, MW: 644.11 g/mol) is a semi-fluorinated heterocyclic building block characterized by a tetrahydrofuran (oxolane) core bearing an electrophilic iodomethyl handle and a long C9 perfluoroalkyl chain (specifically a 1H,1H-perfluorononyl group) [1]. Unlike fully perfluorinated tetrahydrofurans synthesized via electrochemical fluorination, this compound retains a non-fluorinated α-methylene spacer adjacent to the ring, preserving the reactivity of the iodomethyl group while conferring the extreme hydrophobicity and lipophobicity associated with perfluoroalkyl moieties [2]. Its physicochemical profile—notably a melting point of 82–83°C and a density of 1.76 g/cm³—distinguishes it from shorter-chain and non-fluorinated tetrahydrofuran analogs [3].

Why 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran Cannot Be Replaced by Shorter-Chain or Unfluorinated THF Analogs


Generic substitution fails because both the perfluoroalkyl chain length and the α-methylene spacer uniquely dictate the compound's phase behavior, chemical reactivity, and fluorophilic segregation capacity. Shorter-chain analogs (e.g., C7 perfluoroheptyl tetrahydrofurans) remain liquid at ambient temperature rather than solid [1], altering handling and formulation workflows. In contrast, fully fluorinated tetrahydrofurans (synthesized electrochemically) lack the iodomethyl nucleofuge required for downstream derivatization [2]. Furthermore, perfluoroalkyl-substituted tetrahydrofurans exhibit strong chain-length-dependent partitioning into fluorous phases in biphasic catalysis and separations—a property that unfluorinated tetrahydrofurans entirely lack and that varies non-linearly with fluorocarbon length [3]. The combination of a crystalline solid state, a C9 perfluoroalkyl tail, and a reactive iodomethyl electrophile constitutes a precise intersection of properties not found in either longer-chain solids (which may exhibit reduced solubility) or shorter-chain liquids (which lack solid-state handling advantages).

3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran: Quantitative Differentiation Evidence Versus Comparable Analogs


Solid-State Handling Advantage: Melting Point Differentiation from C7 Perfluoroheptyl Analog

The target compound is a crystalline solid with a melting point of 82–83°C, whereas the closely related C7 perfluoroheptyl analog (3-(iodomethyl)-4-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)tetrahydrofuran) is a liquid at ambient temperature [1]. This 82–83°C melting point represents a phase-state threshold that is crossed between C7 and C9 chain lengths, enabling solid-state weighing and storage workflows that are precluded with the liquid C7 analog .

Fluorous Synthesis Solid-Phase Handling Perfluoroalkyl Building Blocks

Fluorous-Phase Partitioning Enhancement: C9 Chain Length Optimization Relative to C6–C8 Analogs

In fluorous separation methodologies, perfluoroalkyl chain length directly governs fluorophilic retention. Systematic studies of fluorous-tagged molecules demonstrate that perfluoroalkyl chains of ≥C8F17 exhibit markedly enhanced retention on fluorous silica gel compared to C6F13 and C7F15 analogs, enabling high-purity isolations via fluorous solid-phase extraction (F-SPE) with minimal non-fluorous contamination [1]. The target compound's C9 perfluorononyl group exceeds this empirical C8 threshold, whereas shorter-chain tetrahydrofuran derivatives (e.g., C7 perfluoroheptyl analog) show measurably lower fluorous-phase affinity [2].

Fluorous Biphasic Catalysis Fluorous Solid-Phase Extraction (F-SPE) Perfluoroalkyl Retention

Iodomethyl Electrophile Retention: Structural Distinction from Fully Perfluorinated Tetrahydrofurans

Electrochemically perfluorinated tetrahydrofurans (e.g., perfluoro-2-alkyltetrahydrofurans prepared via Simons ECF) possess no carbon–iodine bond and lack a site for nucleophilic displacement or cross-coupling [1]. In contrast, the target compound retains a reactive iodomethyl group (—CH₂I) at the 3-position, enabling standard SN2 reactions with nitrogen, oxygen, and sulfur nucleophiles, as well as transition-metal-catalyzed cross-couplings [2]. This represents a binary functional distinction: fully fluorinated analogs are chemically inert beyond perfluoroalkyl-transfer reactions, whereas this compound serves as a versatile electrophilic building block.

Nucleophilic Substitution Heterocyclic Functionalization Perfluoroalkyl Iodide Reactivity

Density and Fluorine Content: Physical Property Differentiation from Unfluorinated 3-(Iodomethyl)tetrahydrofuran

The target compound possesses a calculated density of 1.76 g/cm³ and contains 50.2% fluorine by weight (17 fluorine atoms, MW 644.11), whereas unfluorinated 3-(iodomethyl)tetrahydrofuran (CAS 475060-43-6, C₅H₉IO, MW 212.03) has a density of approximately 1.77 g/cm³ but contains 0% fluorine . Despite similar densities, the perfluorononyl-substituted derivative exhibits fundamentally different solvent compatibility (soluble in fluorinated solvents, poorly soluble in hydrocarbons) and imparts extreme hydrophobicity and lipophobicity to derived molecules—properties entirely absent in the unfluorinated analog [1].

Fluorophilic Density Perfluoroalkyl Building Blocks Physicochemical Profiling

Vendor-Specified Purity and Analytical Characterization: Defined Quality Threshold for Reproducible Procurement

Commercial vendors specify a minimum purity of 95% for this compound, with analytical characterization available via NMR (¹H/¹³C), LCMS/GCMS, HPLC, FTIR, and elemental analysis . In contrast, many shorter-chain perfluoroalkyl tetrahydrofuran analogs are supplied as technical-grade mixtures or without defined purity specifications, introducing variability into reaction stoichiometry and yield reproducibility . The availability of batch-specific Certificates of Analysis (CoA) with defined purity specifications reduces the risk of lot-to-lot variability in critical synthetic steps.

Building Block Procurement Analytical Quality Control Reproducible Synthesis

Where 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran Delivers Quantifiable Advantage: Application Scenarios Based on Evidence


Fluorous-Tagged Building Block for Solid-Phase Extraction (F-SPE) Purification Workflows

The C9 perfluorononyl chain of this compound provides fluorophilic retention on fluorous silica gel that meets or exceeds the empirically established ≥C8 threshold for reliable F-SPE separations [1]. When used to tag synthetic intermediates, the C9 tag enables clean separation from non-fluorinated byproducts with minimal cross-contamination, a purification advantage not reliably achieved with C6 or C7 perfluoroalkyl tags [2]. The crystalline solid nature (mp 82–83°C) further simplifies handling during tagging and cleavage steps compared to liquid C7 analogs .

Synthesis of Fluorinated Surfactants and Amphiphiles with Optimized Hydrophobe Length

The iodomethyl group serves as an electrophilic anchor for attaching hydrophilic head groups (e.g., via substitution with amines, thiols, or carboxylates) to generate C9 fluorocarbon–hydrocarbon diblock surfactants [1]. The C9 chain length occupies a functional window where fluorinated surfactants exhibit low critical micelle concentrations (CMC) and high surface activity at concentrations as low as 0.1 wt%, while maintaining better solubility and handling characteristics than longer-chain (C10–C12) perfluoroalkyl solids [2].

Fluorophilic Coatings and Surface Modification Agents Requiring Covalent Anchoring

The iodomethyl electrophile permits covalent attachment of the perfluorononyl moiety to surfaces bearing nucleophilic groups (e.g., amine-functionalized silica, thiol-modified gold) [1]. This yields robust, chemically tethered fluorophilic coatings rather than physisorbed perfluoroalkyl films. The C9 chain imparts greater hydrophobicity and lipophobicity than C6 or C7 analogs, while the solid-state handling of the precursor compound facilitates accurate gravimetric preparation of coating solutions [2].

Calibrant or Standard for Fluorous Chromatography Method Development

The compound's well-defined purity (≥95%), precise molecular weight (644.11 g/mol), and strong fluorophilic retention make it suitable as a reference standard for developing and validating fluorous chromatography methods [1]. Its distinct retention behavior on fluorous stationary phases—exceeding that of C6 and C7 standards—provides a high-retention calibration point for characterizing column performance and optimizing fluorophilic mobile phase gradients [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Iodomethyl)-4-(1H,1H-perfluorononyl)tetrahydrofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.